6-methoxy-6H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The methoxy group at the 6-position and the lactam structure at the 2-position make this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-6H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with methoxy-substituted anilines under acidic conditions. Another method includes the use of quinoline-N-oxides as starting materials, which undergo photocatalytic reactions to form the desired quinolin-2-one structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,3-dione derivatives.
Reduction: Reduction reactions can convert the lactam structure to amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-Methoxy-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-methoxy-6H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one: Lacks the methoxy group at the 6-position, which can affect its biological activity and chemical reactivity.
6-Hydroxyquinolin-2-one: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility properties.
6-Chloroquinolin-2-one: The presence of a chlorine atom can enhance its electrophilicity and reactivity in substitution reactions
Uniqueness
6-Methoxy-6H-quinolin-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties, solubility, and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-methoxy-6H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6,8H,1H3 |
InChI Key |
RAJMQGFPDRQVIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC(=O)C=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.